2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide
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Overview
Description
2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the hydroxyacetic acid moiety. The final steps involve the coupling of the pyridine-3-carboxamide group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
CAS No. |
340784-55-6 |
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Molecular Formula |
C29H34N4O7 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H30N4O4.C2H4O3/c1-27(2,31-16-20(32)17-34-24-5-3-4-23-22(24)12-13-29-23)14-18-6-9-21(10-7-18)35-25-11-8-19(15-30-25)26(28)33;3-1-2(4)5/h3-13,15,20,29,31-32H,14,16-17H2,1-2H3,(H2,28,33);3H,1H2,(H,4,5)/t20-;/m0./s1 |
InChI Key |
JDQMRAJJRYCERQ-BDQAORGHSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C=CN4)O.C(C(=O)O)O |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C=CN4)O.C(C(=O)O)O |
Origin of Product |
United States |
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